molecular formula C12H14BNO3 B13454741 [3-(4-CYanooxan-4-yl)phenyl]boronic acid

[3-(4-CYanooxan-4-yl)phenyl]boronic acid

Cat. No.: B13454741
M. Wt: 231.06 g/mol
InChI Key: LSEKEMRUNIUCIV-UHFFFAOYSA-N
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Description

[3-(4-CYanooxan-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CYanooxan-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-(4-CYanooxan-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenol derivatives

    Reduction: Boronate esters

    Substitution: Biaryl compounds

Scientific Research Applications

Chemistry

In chemistry, [3-(4-CYanooxan-4-yl)phenyl]boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a therapeutic agent. Its ability to form stable carbon-carbon bonds makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of [3-(4-CYanooxan-4-yl)phenyl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for its applications in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Cyanophenylboronic acid
  • 3-(4-Methoxyphenyl)boronic acid

Uniqueness

[3-(4-CYanooxan-4-yl)phenyl]boronic acid is unique due to the presence of the cyanooxan-4-yl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions compared to other boronic acids .

Properties

Molecular Formula

C12H14BNO3

Molecular Weight

231.06 g/mol

IUPAC Name

[3-(4-cyanooxan-4-yl)phenyl]boronic acid

InChI

InChI=1S/C12H14BNO3/c14-9-12(4-6-17-7-5-12)10-2-1-3-11(8-10)13(15)16/h1-3,8,15-16H,4-7H2

InChI Key

LSEKEMRUNIUCIV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCOCC2)C#N)(O)O

Origin of Product

United States

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